

C4-ceramide structure and chemical properties

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Compound of Interest

Compound Name: *Ceramide 4*

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An In-depth Technical Guide to C4-Ceramide: Structure, Properties, and Methodologies

Introduction

Ceramides are a class of lipid molecules central to the metabolism of sphingolipids, acting as crucial second messengers in a variety of cellular processes.^[1] Composed of a sphingosine backbone linked to a fatty acid, the diversity in the fatty acid chain length gives rise to ceramides with distinct biological functions.^{[2][3]} Short-chain ceramides, such as C4-ceramide (N-butyroyl-D-erythro-sphingosine), are cell-permeable analogs of endogenous ceramides, making them invaluable tools for studying cellular signaling.^[4] They have been shown to mediate critical antiproliferative responses, including apoptosis, cell cycle arrest, differentiation, and senescence.^{[5][6]}

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core structural and chemical properties of C4-ceramide. It details its role in key signaling pathways and presents detailed experimental protocols for its synthesis, analysis, and the assessment of its biological activity.

C4-Ceramide: Structure and Identification

C4-ceramide is characterized by a C4 butyroyl group N-acylated to a d18:1 sphingosine base. Its fundamental structural and identifying information is summarized below.

| Identifier | Value |
|-------------------|--|
| IUPAC Name | N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-butanamide[4] |
| Synonyms | Cer(d18:1/4:0), N-butyroyl-D-erythro-Sphingosine[4] |
| CAS Number | 74713-58-9[4] |
| Molecular Formula | C22H43NO3[4] |
| Molecular Weight | 369.6 g/mol [4] |
| Canonical SMILES | OC--INVALID-LINK----INVALID-LINK--/C=C/CCCCCCCCCCCC[4] |
| InChI Key | UCBLGIBMIAFISC-CQLAPORSSA-N[4] |

Physicochemical Properties

The physical and chemical properties of C4-ceramide dictate its handling, storage, and application in experimental settings.

| Property | Value |
|---------------------|--|
| Appearance | Crystalline solid[4] |
| Purity | ≥95%[4] |
| Solubility | DMF: 20 mg/mL[4]DMSO: 20 mg/mL[4]Ethanol: 30 mg/mL[4]PBS (pH 7.2): <50 µg/mL[4] |
| Storage Temperature | -20°C |
| Stability | May be heat sensitive. Incompatible with strong oxidizing agents.[7] (Note: Stability data inferred from C18-ceramide) |

Biological Activity and Signaling Pathways

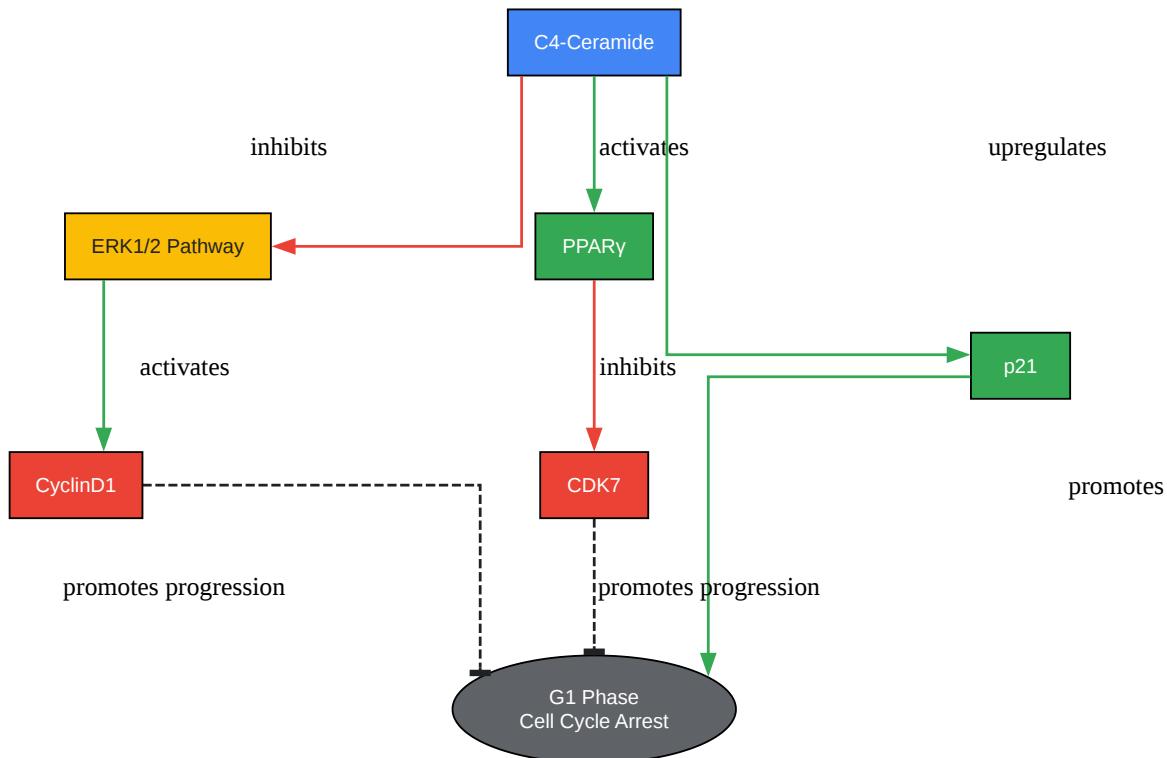
C4-ceramide is a bioactive sphingolipid that mimics the function of endogenous ceramides, primarily by inducing cell cycle arrest and apoptosis.[8][9] Its cell-permeable nature allows for the direct investigation of ceramide-mediated signaling cascades.

Quantitative Biological Data

| Assay | Cell Line | Effect | Value |
|---------------------|---------------------------|---|-----------------|
| Cytotoxicity | SK-BR-3 (Breast Cancer) | IC50 | 15.9 μ M[4] |
| Cytotoxicity | MCF-7/Adr (Breast Cancer) | IC50 | 19.9 μ M[4] |
| Cytokine Inhibition | EL4 T cells | Inhibition of IL-4 production (at 10 μ M) | 16%[4] |

Signaling Pathway: C4-Ceramide Induced G1 Cell Cycle Arrest

Exogenously administered short-chain ceramides halt cell cycle progression, primarily at the G0/G1 phase.[8][9][10] This is achieved through the modulation of key regulatory proteins. C4-ceramide treatment leads to the upregulation of the cyclin-dependent kinase inhibitor p21 and the transcriptional activity of PPAR γ .[8] Concurrently, it downregulates the expression of cyclin D1, CDK7, and phospho-ERK1/2, collectively leading to cell cycle arrest.[8]

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C4-Ceramide signaling pathway leading to G1 cell cycle arrest.

Experimental Protocols

Protocol for C4-Ceramide Synthesis and Purification

This protocol is based on a general method for ceramide synthesis by direct coupling of a fatty acid and a sphingoid base.[11][12]

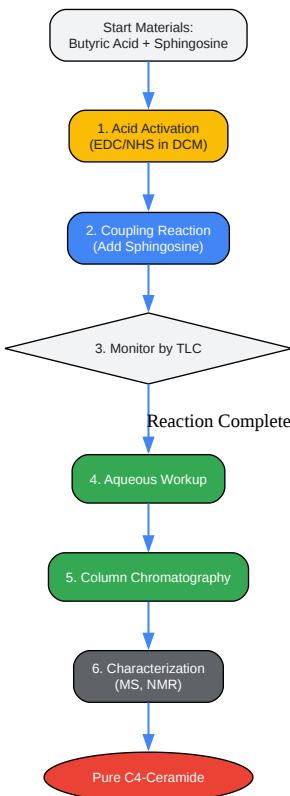
Materials:

- D-erythro-sphingosine
- Butyric acid
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- N-hydroxysuccinimide (NHS)
- Dichloromethane (DCM), anhydrous
- Pyridine, anhydrous
- Silicic acid for column chromatography
- Solvents for chromatography (e.g., Chloroform/Methanol mixtures)[13]

Methodology:

- Activation of Butyric Acid: In a round-bottom flask under an inert atmosphere, dissolve butyric acid (1.2 eq) and NHS (1.2 eq) in anhydrous DCM. Cool the solution to 0°C. Add EDC (1.2 eq) portion-wise and stir the reaction at 0°C for 30 minutes, then at room temperature for 4 hours to form the NHS-ester.
- Coupling Reaction: Dissolve D-erythro-sphingosine (1.0 eq) in a mixture of anhydrous DCM and a small amount of anhydrous pyridine. Add this solution to the activated NHS-ester from Step 1.
- Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the sphingosine starting material is consumed.
- Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
- Purification: Purify the crude product by column chromatography on silicic acid. Elute with a gradient of chloroform/methanol (e.g., starting from 40:1) to yield pure C4-ceramide.[13]
- Characterization: Confirm the structure and purity of the synthesized C4-ceramide using Mass Spectrometry and NMR.



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Workflow for the chemical synthesis and purification of C4-ceramide.

Protocol for Quantification of C4-Ceramide by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of ceramides from complex biological samples.[2][14]

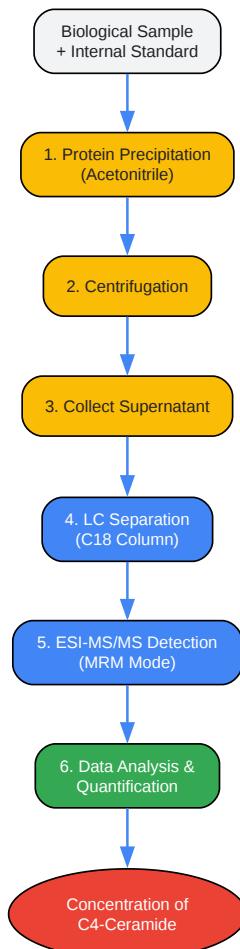
Materials:

- Biological sample (e.g., cell lysate, plasma)
- Internal Standard (IS), e.g., C4-Ceramide-d7
- Protein precipitation solvent (e.g., ice-cold acetonitrile with 0.1% formic acid)

- LC-MS/MS system with an ESI source
- C18 reverse-phase HPLC column

Methodology:

- Sample Preparation: To 50 μ L of the biological sample, add 10 μ L of the internal standard solution.
- Protein Precipitation: Add 200 μ L of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
- Centrifugation: Centrifuge the samples at 14,000 \times g for 10 minutes at 4°C to pellet the precipitated protein.
- Supernatant Transfer: Carefully transfer the supernatant to a new vial for analysis.
- LC Separation: Inject the sample onto a C18 column. Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid).
- MS/MS Detection: Analyze the eluent using an MS/MS system operating in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification.
 - C4-Ceramide Transition: Monitor the transition from the protonated molecule $[M+H]^+$ to the characteristic sphingosine backbone fragment (e.g., m/z 370.3 -> 264.3).
 - Internal Standard Transition: Monitor the corresponding transition for the stable isotope-labeled internal standard.
- Quantification: Calculate the concentration of C4-ceramide by comparing the peak area ratio of the analyte to the internal standard against a standard curve.



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Workflow for the quantification of C4-ceramide using LC-MS/MS.

Protocol for Assessing C4-Ceramide-Induced Cell Cycle Arrest

This protocol details a cell-based assay to determine the effect of C4-ceramide on cell cycle progression, adapted from methods used for similar short-chain ceramides.^[8]

Materials:

- Human cancer cell line (e.g., Bel7402, HeLa, or MCF-7)

- Complete cell culture medium
- C4-ceramide stock solution (in DMSO)
- MTT reagent
- Propidium Iodide (PI) staining solution with RNase A
- Flow cytometer

Methodology:

- **Cell Seeding:** Seed cells in 96-well plates (for proliferation) and 6-well plates (for cell cycle analysis) and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of C4-ceramide (e.g., 0, 10, 20, 40 μ M) for 24 hours. Use a vehicle control (DMSO) at a concentration equivalent to the highest C4-ceramide dose.
- **Proliferation Assay (MTT):**
 - After 24h treatment, add MTT solution to each well of the 96-well plate and incubate for 4 hours at 37°C.
 - Remove the medium and add DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader to assess cell viability.
- **Cell Cycle Analysis (Flow Cytometry):**
 - Harvest cells from the 6-well plates by trypsinization.
 - Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.
 - Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.
 - Incubate in the dark for 30 minutes at room temperature.

- Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histograms.
- Western Blot (Optional): To investigate the molecular mechanism, lyse treated cells and perform Western blot analysis for key cell cycle proteins like p21, cyclin D1, and p-ERK.[8]

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